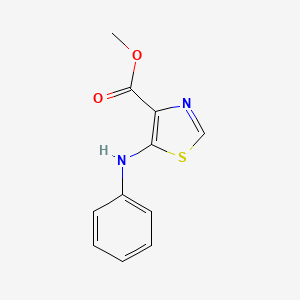![molecular formula C30H24N2O4 B2739638 4-(4'-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-[1,1'-biphenyl]-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 22499-41-8](/img/structure/B2739638.png)
4-(4'-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-[1,1'-biphenyl]-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4,4’-Biphenylylene)bis(bicyclo[221]hepta-5-ene-2,3-dicarbimide) is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
CCG-342595, also known as “4-(4’-{3,5-dioxo-4-azatricyclo[5.2.1.0{2,6}]dec-8-en-4-yl}-[1,1’-biphenyl]-4-yl)-4-azatricyclo[5.2.1.0{2,6}]dec-8-ene-3,5-dione” or “N,N’-(4,4’-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)”, is a small molecule with significant potential in the field of neuroprotection and cancer treatment .
Target of Action
The primary targets of CCG-342595 are the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated calcium channel (VGCC) . These targets play a crucial role in the regulation of calcium influx in neurons, which is a key factor in the development of neurodegenerative disorders .
Mode of Action
CCG-342595 acts by inhibiting the overactivation of the NMDA receptor and VGCC depolarization . This inhibition results in a decrease in calcium influx, thereby reducing the excitotoxicity that can lead to neuronal damage . The compound’s action is downstream of Rho, as it blocks transcription stimulated by various activators .
Biochemical Pathways
The compound’s action on the NMDA receptor and VGCC affects the calcium signaling pathway . By inhibiting calcium influx, CCG-342595 can prevent the activation of enzymes and other proteins that can lead to cell damage and death .
Pharmacokinetics
The compound has been shown to have low or no toxicity against neuroblastoma cells at concentrations of 10–50 µm .
Result of Action
CCG-342595 has been shown to have neuroprotective effects, as it can attenuate MPP±induced neurotoxicity . It also has potential anti-cancer effects, as it can inhibit the growth of certain cancer cell lines and stimulate apoptosis in others .
Action Environment
The efficacy and stability of CCG-342595 can be influenced by various environmental factors, such as the presence of other drugs or substances, the pH of the environment, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,4’-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide) typically involves the reaction of 4,4’-biphenyldiamine with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N’-(4,4’-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N,N’-(4,4’-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with cytotoxic properties.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- Methyl-5-norbornene-2,3-dicarboxylic anhydride
Uniqueness
N,N’-(4,4’-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide) is unique due to its biphenyl linkage, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O4/c33-27-23-17-1-2-18(13-17)24(23)28(34)31(27)21-9-5-15(6-10-21)16-7-11-22(12-8-16)32-29(35)25-19-3-4-20(14-19)26(25)30(32)36/h1-12,17-20,23-26H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXJSRMXIYMRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=O)C7C8CC(C7C6=O)C=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide](/img/structure/B2739556.png)
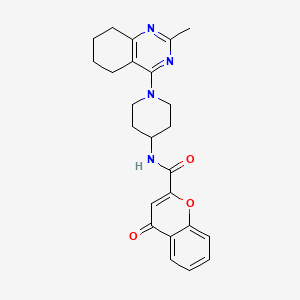
![5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739561.png)
![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine](/img/structure/B2739563.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2739564.png)
![Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate](/img/structure/B2739565.png)
![7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2739566.png)
![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2739568.png)
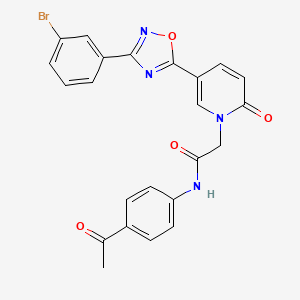
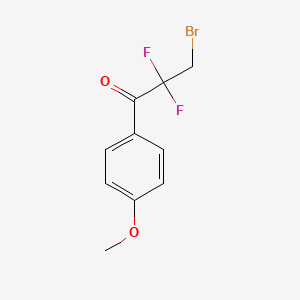
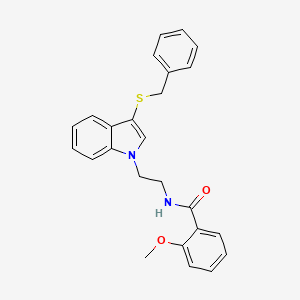
![N-(4-methoxyphenyl)-3-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739574.png)
![2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2739575.png)
